molecular formula C3H5F5S B14873439 Pentafluoro(prop-1-enyl)-lambda6-sulfane

Pentafluoro(prop-1-enyl)-lambda6-sulfane

Cat. No.: B14873439
M. Wt: 168.13 g/mol
InChI Key: RWBQOHFPIKCFHS-UHFFFAOYSA-N
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Description

Pentafluoro(prop-1-enyl)-lambda6-sulfane is a unique organosulfur compound characterized by the presence of a pentafluorosulfanyl group (SF5) attached to a prop-1-enyl moiety. This compound is part of a broader class of pentafluorosulfanyl-substituted aliphatic compounds, which are known for their stability and unique chemical properties. The SF5 group is particularly notable for its electron-withdrawing properties and steric bulk, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro(prop-1-enyl)-lambda6-sulfane typically involves the introduction of the SF5 group into an aliphatic chain. One common method is the reaction of pentafluorosulfanyl chloride (SF5Cl) with an appropriate alkenyl precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of SF5Cl, which is a highly reactive and potentially hazardous reagent. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Pentafluoro(prop-1-enyl)-lambda6-sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonyl derivatives, while nucleophilic substitution can produce a variety of substituted alkenes .

Scientific Research Applications

Pentafluoro(prop-1-enyl)-lambda6-sulfane has several applications in scientific research:

Mechanism of Action

The mechanism by which pentafluoro(prop-1-enyl)-lambda6-sulfane exerts its effects is primarily through its electron-withdrawing SF5 group. This group influences the reactivity of the compound, making it a versatile intermediate in various chemical reactions. The SF5 group can stabilize negative charges, making the compound a useful reagent in nucleophilic substitution reactions. Additionally, the steric bulk of the SF5 group can influence the compound’s interaction with biological targets, potentially leading to unique biological activities .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl(prop-1-enyl)-lambda6-sulfane: Similar in structure but with a CF3 group instead of SF5.

    Pentafluoroethyl(prop-1-enyl)-lambda6-sulfane: Contains an ethyl group instead of a prop-1-enyl group.

    Pentafluorophenyl(prop-1-enyl)-lambda6-sulfane: Features a phenyl group instead of a prop-1-enyl group.

Uniqueness

Pentafluoro(prop-1-enyl)-lambda6-sulfane is unique due to the presence of the SF5 group, which imparts distinct electronic and steric properties. This makes it more stable and reactive under certain conditions compared to its analogues.

Properties

Molecular Formula

C3H5F5S

Molecular Weight

168.13 g/mol

IUPAC Name

pentafluoro(prop-1-enyl)-λ6-sulfane

InChI

InChI=1S/C3H5F5S/c1-2-3-9(4,5,6,7)8/h2-3H,1H3

InChI Key

RWBQOHFPIKCFHS-UHFFFAOYSA-N

Canonical SMILES

CC=CS(F)(F)(F)(F)F

Origin of Product

United States

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